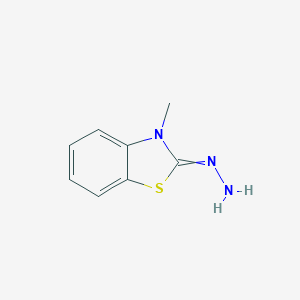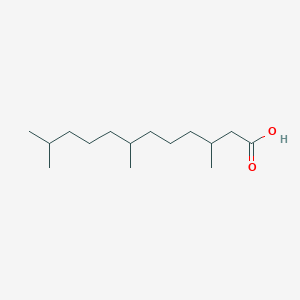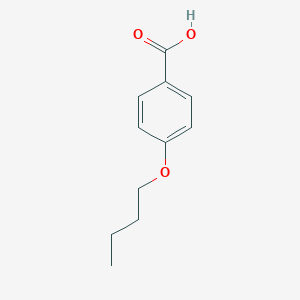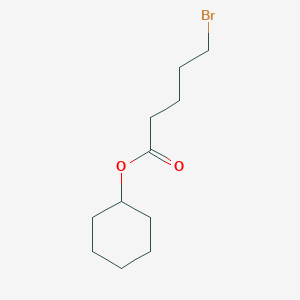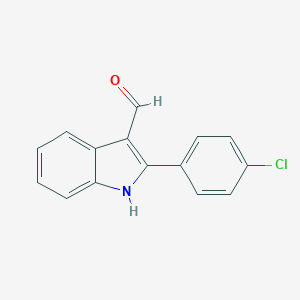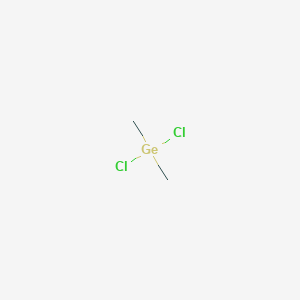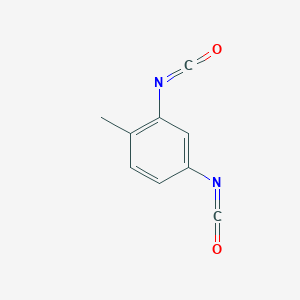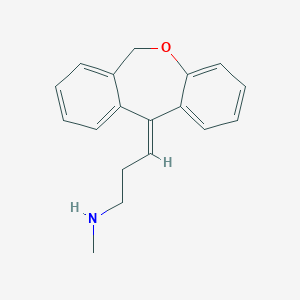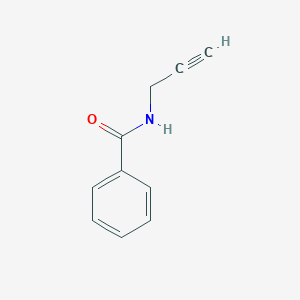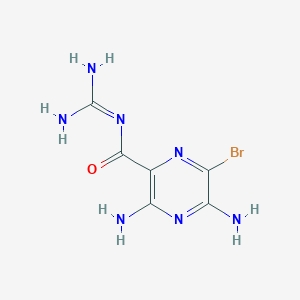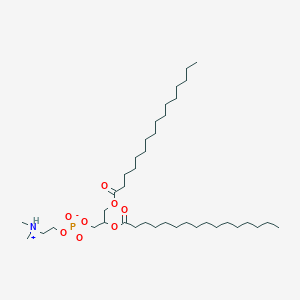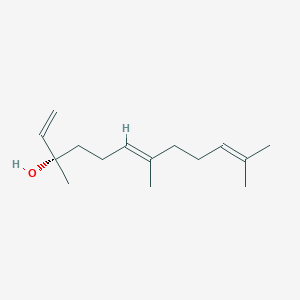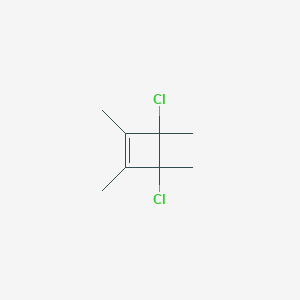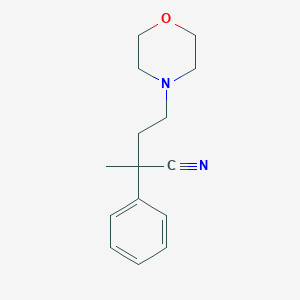
2-Methyl-4-morpholino-2-phenylbutyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMPB is a white crystalline powder that belongs to the class of nitriles. It was first synthesized in the 1990s by a group of researchers at the University of Helsinki, Finland. Since then, it has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of MMPB is not yet fully understood. However, studies suggest that it can modulate various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. MMPB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
生化学的および生理学的効果
MMPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MMPB can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that MMPB can reduce inflammation, oxidative stress, and neuronal damage.
実験室実験の利点と制限
One of the main advantages of using MMPB in lab experiments is its high potency and specificity. MMPB has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using MMPB is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MMPB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPB has also been investigated as a potential anti-inflammatory agent and can be used to treat various inflammatory disorders. Additionally, MMPB has been shown to have anticancer properties and can be developed as a chemotherapeutic agent. Further studies are needed to fully understand the mechanism of action of MMPB and its potential therapeutic applications.
In conclusion, MMPB is a chemical compound that has shown great potential in scientific research. Its high potency and specificity make it an attractive candidate for various therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of MMPB involves the reaction of 2-methyl-4-phenyl-2-oxazoline with potassium cyanide and morpholine. The reaction takes place in the presence of a catalyst, such as sodium methoxide, and yields MMPB as the final product.
科学的研究の応用
MMPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MMPB has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. In cancer research, MMPB has been investigated as a potential chemotherapeutic agent, as it can induce apoptosis in cancer cells. In immunology, MMPB has been found to have immunomodulatory effects and can enhance the immune response.
特性
CAS番号 |
1425-59-8 |
|---|---|
製品名 |
2-Methyl-4-morpholino-2-phenylbutyronitrile |
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H20N2O/c1-15(13-16,14-5-3-2-4-6-14)7-8-17-9-11-18-12-10-17/h2-6H,7-12H2,1H3 |
InChIキー |
QOBDYSKUZHDWOI-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
正規SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
その他のCAS番号 |
12240-15-2 |
同義語 |
2-Methyl-2-phenyl-4-morpholinobutanenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



